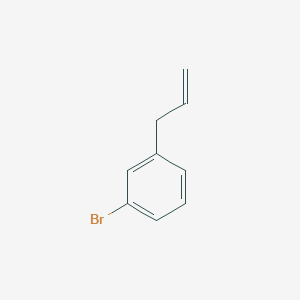

1-Allyl-3-bromobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORZVRJVRZBWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496816 | |

| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18257-89-1 | |

| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Allyl 3 Bromobenzene and Analogous Structures

Direct Functionalization Approaches

Direct functionalization encompasses methods that create a carbon-carbon bond between the bromobenzene (B47551) core and an allyl source in a single conceptual step, guided by a catalyst.

Catalytic alkylation, a cornerstone of organic synthesis, utilizes a catalyst to facilitate the reaction between an aromatic ring and an alkylating agent. In the context of 1-allyl-3-bromobenzene, this involves the reaction of bromobenzene with an allyl-containing molecule.

The alkylation of bromobenzene using allyl acetate (B1210297) can be effectively carried out in the liquid phase using solid acid catalysts like zeolites. researchgate.net A study conducted at 150°C with zeolite H-USY demonstrated the feasibility of this transformation. researchgate.netresearchgate.net The reaction yields not only the primary product, allyl bromobenzene, but also other isomers such as cis- and trans-propenyl bromobenzene, and dialkylated products as a result of subsequent reactions. researchgate.netresearchgate.net

The success of the zeolite-mediated alkylation is profoundly dependent on the specific characteristics of the zeolite used, such as its pore structure and chemical makeup. researchgate.net

Pore Geometry: The size of the zeolite's pores is a critical factor. researchgate.net Zeolites with larger pores, such as H-USY, exhibit slower deactivation rates and produce a greater quantity of the desired alkylated products. researchgate.netresearchgate.net In contrast, zeolites with smaller pore structures, like H-MOR and H-ZSM-5, deactivate much more rapidly and yield almost no primary alkylation products, instead favoring the formation of side products from the alkylating agent. researchgate.netresearchgate.net This is because the smaller pores are more susceptible to blockage. researchgate.net The architecture of the zeolite channels, including their dimensionality (1D, 2D, or 3D) and the presence of cavities, can influence the formation of reaction intermediates and byproducts, thereby affecting selectivity and catalyst stability. acs.orgrsc.org

Table 1: Impact of Zeolite Type on Alkylation of Bromobenzene

| Zeolite Type | Pore Characteristics | Performance in Bromobenzene Alkylation | Primary Deactivation Mechanism |

| H-USY | Large Pores | Slower deactivation, highest yield of alkylation products (~50%). researchgate.netresearchgate.net | Slower pore blocking by polymers. researchgate.netresearchgate.net |

| H-BEA | Large Pores | Less active than H-USY, prone to deactivation by coke formation. mdpi.com | Pore opening blockage by coke. mdpi.com |

| H-MOR | Medium/Small Pores | Rapid deactivation, produces practically no primary alkylation products. researchgate.netresearchgate.net | Faster pore blocking by side products. researchgate.net |

| H-ZSM-5 | Small Pores | Rapid deactivation, produces practically no primary alkylation products. researchgate.netresearchgate.net | Faster pore blocking by side products. researchgate.net |

Catalytic Alkylation of Halogenated Benzenes

Optimization of Reaction Parameters (e.g., Flow Rate, Stoichiometry, Temperature)

To maximize the yield of this compound and minimize catalyst deactivation, reaction conditions must be carefully controlled. researchgate.net

Flow Rate (Space Velocity): The liquid hourly space velocity (LHSV), which is inversely related to the residence time of the reactants in the catalyst bed, has a significant impact. As the LHSV increases, the conversion of allyl acetate decreases. researchgate.netresearchgate.net

Stoichiometry (Feed Composition): The molar ratio of the reactants is crucial. High concentrations of allyl acetate in the feed mixture lead to an increased formation of light components and other side products. researchgate.net Conversely, an excess of the aromatic compound (bromobenzene) can enhance the conversion of the alkylating agent. mdpi.com

Temperature: Reaction temperature influences both activity and stability. While higher temperatures (e.g., 170°C) result in greater initial catalyst activity, they also accelerate the rate of deactivation and lead to lower selectivity for the desired alkylation products compared to lower temperatures (e.g., 130°C). researchgate.net

Table 2: Effect of Reaction Parameters on Zeolite-Mediated Alkylation

| Parameter | Condition | Effect on Reaction |

| Temperature | Increasing from 130°C to 170°C | Higher initial activity, but faster deactivation and lower selectivity. researchgate.net |

| Flow Rate (LHSV) | Increasing LHSV | Decreased conversion of allyl acetate. researchgate.net |

| Stoichiometry | High Allyl Acetate/Bromobenzene Ratio | Increased formation of side products, faster deactivation. researchgate.net |

| Stoichiometry | Low Allyl Acetate/Bromobenzene Ratio | Higher conversion of the alkylating agent. mdpi.com |

Catalyst Deactivation Mechanisms

The primary challenge in zeolite-catalyzed alkylation is the deactivation of the catalyst over time. mdpi.com This loss of activity is mainly caused by the formation and deposition of heavy, carbon-rich species, often referred to as "coke," on the catalyst surface and within its pores. mdpi.comgoogle.com

In the alkylation of bromobenzene with allyl acetate, the main deactivation pathway involves polymerization reactions initiated by the allyl acetate. researchgate.net These reactions form large hydrocarbon molecules that cannot easily exit the zeolite's porous network. google.com As a result, these molecules physically block the pores and cover the active acid sites, preventing reactant molecules from accessing them and thereby stopping the catalytic cycle. researchgate.netmdpi.com This process of pore plugging is more pronounced in catalysts with smaller pore diameters. researchgate.net The deactivation process can be observed in distinct stages, beginning with stable reaction, followed by the transformation and migration of deposits, leading to slow and eventually rapid deactivation as the catalyst pores become completely blocked. bohrium.com

An alternative to zeolite-based methods is the use of transition metal catalysts, particularly palladium, to couple aryl halides with allyl sources. nih.gov This approach, a type of cross-coupling reaction, can be highly efficient for creating C(aryl)-C(sp3) bonds.

The reaction typically involves treating an aryl bromide with an allylic partner in the presence of a palladium catalyst. For instance, the sodium salts of allyldimethylsilanol have been successfully cross-coupled with a wide variety of aryl bromides using an allylpalladium chloride dimer catalyst in a solvent like DME at 85 °C. nih.gov This method is effective for both electron-rich and sterically hindered aryl bromides. However, for some electron-poor aryl bromides, this reaction can result in lower yields due to side reactions like the isomerization of the product to a more stable 1-propenyl isomer, which may subsequently polymerize. nih.gov The choice of ligands and the specific allylic partner can be optimized to improve yields and selectivity. nih.gov

Rearrangement-Based Syntheses

Rearrangement reactions, particularly sigmatropic rearrangements, represent a powerful class of transformations for the formation of carbon-carbon bonds. The Claisen rearrangement, a nih.govnih.gov-sigmatropic shift, is a cornerstone of this category and has been extensively studied for the synthesis of allylated aromatic compounds.

Claisen Rearrangement of Allyl Aryl Ethers

The Claisen rearrangement of allyl aryl ethers provides a direct route to ortho-allyl phenols, which can be further manipulated to yield a variety of substituted aromatic compounds. libretexts.orgorganic-chemistry.orgucalgary.ca The reaction typically involves heating an allyl aryl ether, leading to an intramolecular rearrangement. libretexts.orglibretexts.org

The classical Claisen rearrangement is a thermal nih.govnih.gov-sigmatropic rearrangement, not a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgwikipedia.org This process involves the concerted movement of six electrons through a cyclic transition state. libretexts.orglibretexts.org The reaction is intramolecular and proceeds through a highly ordered six-membered ring transition state. libretexts.orgwikipedia.org Heating an allyl phenyl ether to high temperatures, often around 250°C, initiates the rearrangement to form an ortho-allylphenol. libretexts.orglibretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form, thus restoring aromaticity. libretexts.orgorganic-chemistry.org

The synthesis of the precursor, allyl 3-bromophenyl ether, can be accomplished by reacting m-bromophenol with allyl bromide in the presence of a base like potassium carbonate. prepchem.com Subsequent heating of this ether, for instance in N,N-dimethylaniline, induces the Claisen rearrangement to furnish 2-allyl-3-bromophenol (B1655730). prepchem.com

| Reactant | Reagents and Conditions | Product |

| Allyl 3-bromophenyl ether | Heat (e.g., in N,N-dimethylaniline) | 2-Allyl-3-bromophenol |

The regioselectivity of the aromatic Claisen rearrangement is significantly influenced by the electronic nature of substituents on the aromatic ring. wikipedia.orgresearchgate.net For meta-substituted allyl aryl ethers, such as allyl 3-bromophenyl ether, the substituent's electronic properties direct the incoming allyl group. Electron-withdrawing groups, like the bromine atom in this case, tend to direct the rearrangement to the ortho position that is closer to the substituent. wikipedia.org Theoretical calculations and experimental results have confirmed that for meta-substituted allyl aryl ethers, the electronic effects of the substituent govern the relative stability of conformers and transition states, ultimately determining the product distribution. nih.govacs.org Specifically, electron-withdrawing groups favor migration towards the meta-substituent. researchgate.net

In the case of allyl 3-bromophenyl ether, the rearrangement would be expected to predominantly yield 2-allyl-3-bromophenol over 6-allyl-3-bromophenol. This selectivity arises from the influence of the bromo group on the electronic distribution within the aromatic ring, stabilizing the transition state leading to the 2-allyl product.

The ortho-allylphenol products of the Claisen rearrangement are valuable precursors for the synthesis of various heterocyclic systems. For instance, the allyl group can undergo further intramolecular transformations. Under the reaction conditions of the Claisen rearrangement, the initially formed 2-allylphenol (B1664045) can cyclize to form dihydrofuran derivatives. clockss.org For example, heating allyl 3-chlorophenyl ether resulted in a mixture of the corresponding allylchlorophenols and chloro-2,3-dihydrobenzo[b]furans. clockss.org

Furthermore, tandem Claisen rearrangement/cyclization sequences have been developed. For example, allyl ethers derived from o-acylphenols can undergo a microwave-assisted tandem Claisen rearrangement and 6-endo cyclization to produce allylated chromone (B188151) derivatives. researchgate.net Similarly, ortho-allyloxy alkinyl benzenes can undergo a tandem Claisen rearrangement and 5-endo-dig cyclization to yield 7-allyl-substituted benzofurans. researchgate.net These subsequent cyclizations significantly expand the synthetic utility of the Claisen rearrangement, providing access to complex heterocyclic scaffolds.

Grignard Reagent Mediated Synthesis

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org Their application in the synthesis of allylated aromatic compounds offers an alternative to rearrangement-based methods.

Formation of Allyl Grignard Reagents

Allyl Grignard reagents are typically prepared by reacting an allyl halide, such as allyl chloride or allyl bromide, with metallic magnesium in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comadichemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com Due to their high reactivity, allyl Grignard reagents are often prepared and used in situ. adichemistry.com

The formation of allyl Grignard reagents can be accompanied by side reactions, such as Wurtz-type coupling, which leads to the formation of dimers. youtube.com To minimize these side reactions, the Grignard reagent can be generated in the presence of the electrophile. youtube.com Continuous processes for the preparation of allyl Grignard reagents have also been developed to improve yield and efficiency. google.comgoogle.comgoogle.com

Once formed, allylic Grignard reagents exist in a dynamic equilibrium with their isomeric forms due to allylic rearrangement. stackexchange.com This means that the reaction with an electrophile can potentially occur at either of the two terminal carbons of the allyl system.

The reaction of an aryl Grignard reagent, such as phenylmagnesium bromide, with an allyl halide can also be used to form allyl-aryl compounds. However, this approach is more focused on the allylation of the aryl group rather than the direct synthesis of a specific isomer like this compound from non-allylic precursors. The regioselectivity of such cross-coupling reactions can be influenced by various factors, including the nature of the Grignard reagent, the allylic partner, and the presence of transition metal catalysts. dergipark.org.tr

Continuous Flow Methodologies for Grignard Reagent Generation

The generation of Grignard reagents, while a cornerstone of organic synthesis for forming carbon-carbon bonds, is often hampered by safety concerns in traditional batch processing. The pyrophoric nature of magnesium, the exothermic reaction, and the corrosive final product present significant challenges. aiche.org Continuous flow chemistry has emerged as a powerful technique to mitigate these risks by offering enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. vapourtec.comnih.gov This approach is particularly advantageous for the synthesis of Grignard reagents from aryl halides, such as the precursor to this compound.

A significant advancement in this area is the development of "one-column" continuous flow methods where the generation of the Grignard reagent and its subsequent reaction occur in a single, streamlined process. colab.ws In this setup, a mixture of an aryl halide and an electrophile is passed through a packed-bed column of activated magnesium, leading directly to the desired product. colab.ws This integrated approach avoids the separate preparation and storage of the often unstable Grignard reagent, thereby enhancing operational safety. colab.ws

Research has demonstrated the successful application of continuous flow systems for the generation of various arylmagnesium reagents from their corresponding aryl bromides and iodides. acs.org The use of inline monitoring techniques, such as ReactIR, allows for real-time analysis of reaction conversion and byproduct formation. acs.org This level of process analytical technology (PAT) is crucial for optimizing reaction conditions and ensuring consistent product quality. aiche.org

For instance, a collaboration between the Janssen Research Group and the Universidad de Castilla-La Mancha utilized a Vapourtec R-series flow reactor with a column packed with commercially available magnesium powder. vapourtec.com This system allowed for the in-situ production of a range of Grignard reagents from organohalides, including bromo, chloro, and iodo derivatives of both alkyl and aryl compounds. vapourtec.com The concentration of the generated Grignard reagent was found to be stable until a significant portion of the magnesium was consumed, at which point the column could be easily repacked and reactivated. vapourtec.com

The enhanced heat transfer capabilities of continuous flow reactors are particularly beneficial for managing the highly exothermic nature of Grignard reagent formation, reducing the risk of runaway reactions. vapourtec.comacs.org This is especially critical when working with reactive substrates. Once formed in-situ, the Grignard reagent can be directly channeled into a second reactor to react with an electrophile, enabling the continuous synthesis of a wide array of products without the need for manual handling of the hazardous Grignard reagent. vapourtec.com

Studies have also explored the use of LiCl-mediated halogen/magnesium exchange reactions in continuous flow for preparing functionalized arylmagnesium compounds. acs.org This method has proven effective for reactions involving aryl iodides and bromides. acs.org Furthermore, the development of modular continuous flow platforms has shown significant improvements in the generation of Grignard reagents, with conversions increasing from approximately 85% in batch to as high as 98% in flow systems. aiche.org These platforms, when coupled with PAT and modeling, have demonstrated the potential for multi-day, automated manufacturing runs with high productivity. aiche.org

The following table provides a summary of research findings on the continuous flow generation of Grignard reagents from various aryl bromides, which are analogous to the synthesis of the Grignard reagent from 3-bromoallylbenzene.

The subsequent reaction of the in situ generated Grignard reagent with an electrophile, such as an allyl halide, can also be efficiently performed in a continuous flow setup. Copper-catalyzed asymmetric allyl alkylation (AAA) reactions of Grignard reagents have been successfully demonstrated under continuous flow conditions, achieving high yields and good enantioselectivity in very short reaction times. sioc-journal.cn For example, the reaction of various Grignard reagents with allylic electrophiles in a stainless steel broken-line continuous flow reactor at low temperatures (-20 to -10 °C) resulted in products with 82-99% yields. sioc-journal.cn

The scalability of these continuous flow processes has also been demonstrated. For instance, the copper-catalyzed AAA reaction of 3-bromocyclohexene (B24779) with methylmagnesium bromide was scaled up to produce nearly a gram of product in under 35 minutes with excellent yield and enantioselectivity. sioc-journal.cn Similarly, a continuous flow synthesis of 2-(3-benzoylphenyl)propionitrile, an intermediate for the nonsteroidal anti-inflammatory drug ketoprofen, was achieved with a productivity of 3.16 g per hour. nih.gov

The choice of solvent is also a critical parameter. The use of greener solvents, such as the bio-derived 2-methyltetrahydrofuran (B130290) (2-MeTHF), has been successfully implemented in the continuous flow coupling of aryl Grignard reagents with acyl chlorides, further enhancing the environmental credentials of the process. nih.gov

The following table summarizes findings from the continuous flow synthesis of various products using aryl Grignard reagents, illustrating the versatility and efficiency of this methodology.

Chemical Transformations and Reaction Pathways of 1 Allyl 3 Bromobenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. For a substrate like 1-allyl-3-bromobenzene, the presence of both an aryl bromide and an allyl group offers multiple avenues for such reactions. The aryl bromide moiety is a classic electrophilic partner in a wide array of palladium-catalyzed couplings. These reactions typically involve a catalytic cycle comprising oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.orgnobelprize.orglibretexts.org.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound libretexts.orglibretexts.orgnih.gov. This method is favored due to the stability, low toxicity, and commercial availability of the organoboron reagents, as well as its tolerance for a broad range of functional groups nih.govnih.govnih.gov. In the context of this compound, the aryl bromide component readily participates as the electrophile in this transformation.

The Suzuki-Miyaura coupling of this compound involves its reaction with various organoboron reagents, such as boronic acids (R-B(OH)₂) or boronic esters (R-B(OR)₂), in the presence of a palladium catalyst and a base youtube.comyoutube.com. The reaction proceeds through a well-established catalytic cycle:

Oxidative Addition : A Pd(0) complex inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst libretexts.orglibretexts.orgyoutube.com.

The choice of organoboron reagent can range from simple arylboronic acids to more complex allylboronates, allowing for the synthesis of a diverse array of biaryl and allyl-aryl compounds libretexts.orgnih.gov.

A significant challenge in the coupling of substituted allylboronates is controlling the regioselectivity. The reaction can potentially yield two different isomers, the α- and γ-products, due to the possible isomerization of the intermediate σ–allylpalladium complex through a π–allyl intermediate nih.gov. However, research has demonstrated that the regiochemical outcome can be effectively controlled by the choice of ligand on the palladium catalyst. This ligand-controlled regiodivergence allows for the selective synthesis of either the linear (α) or branched (γ) product from the same set of starting materials nih.govnih.gov.

For instance, specific catalyst systems have been developed to selectively prepare either the α- or γ-isomeric coupling product when reacting aryl halides with 3-substituted allylboronates nih.govscilit.com. This control is crucial for synthesizing complex molecules with specific substitution patterns, such as those found in prenylated and reverse-prenylated natural products nih.gov.

| Ligand System | Predominant Product | Description |

| System A (e.g., NHC-based catalysts) | α-Isomer (Linear) | Directs the coupling to occur at the boron-bearing carbon of the allylboronate. |

| System B (e.g., specific phosphine (B1218219) ligands) | γ-Isomer (Branched) | Promotes coupling at the terminal carbon of the allyl group, often leading to a quaternary center. |

This table illustrates the concept of ligand-controlled regiodivergence in the Suzuki-Miyaura coupling of allylboronates.

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and high functional group tolerance nih.govnih.govorganic-chemistry.org. The reaction is compatible with a wide variety of aryl and heteroaryl halides, including bromides like this compound nih.gov. Both electron-rich and electron-donating or electron-withdrawing groups on the aryl halide are generally well-tolerated nih.govmdpi.com.

Similarly, a diverse range of organoboron reagents can be employed, including aryl, heteroaryl, alkyl, and alkenyl boronic acids and esters nih.govmdpi.com. The reaction conditions are typically mild, which allows for the presence of sensitive functional groups such as esters, ketones, and unprotected amines on either coupling partner nih.govnih.gov. This broad compatibility makes the Suzuki-Miyaura coupling a powerful tool for the late-stage functionalization of complex molecules.

| Aryl Halide Substitution | Organoboron Reagent | Functional Group Tolerance | Yields |

| Electron-donating groups | Arylboronic acids | Esters, amides | Good to Excellent |

| Electron-withdrawing groups | Alkenylboronic esters | Ketones, nitriles | Good to Excellent |

| Heteroaromatic halides | Alkylboronic esters | Alcohols, unprotected anilines | Moderate to Good |

| Ortho-substituted halides | Benzylboronic esters | Halogens (Cl, F) | Good to Excellent |

This table summarizes the general substrate scope and functional group tolerance of the Suzuki-Miyaura coupling applicable to substrates like this compound. nih.gov

Achieving stereochemical control in cross-coupling reactions is a significant objective, particularly when creating chiral centers. In Suzuki-Miyaura couplings involving prochiral or chiral substrates, the stereochemical outcome of the reaction can be influenced by several factors, including the choice of ligand, the nature of the substrate, and the reaction conditions researchgate.net.

For couplings involving alkylboron nucleophiles, the transmetalation step is often crucial for determining the stereochemistry. This step can proceed with either retention or inversion of the configuration at the carbon-boron bond nih.gov. The stereochemical course can be influenced by the electronic properties of the phosphine ligand and the aryl electrophile, as well as steric factors nih.gov. While developing a catalytic asymmetric version of the Suzuki-Miyaura coupling for certain substrates can be challenging, significant progress has been made in stereoselective and enantiospecific cross-coupling reactions, enabling the synthesis of optically enriched compounds organic-chemistry.orgresearchgate.net.

Heck Reaction Variants

The Heck reaction, or Mizoroki-Heck reaction, is another cornerstone of palladium-catalyzed C-C bond formation. It involves the reaction of an unsaturated halide, such as the aryl bromide in this compound, with an alkene in the presence of a palladium catalyst and a base wikipedia.org. The canonical reaction results in the formation of a substituted alkene organic-chemistry.org.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base libretexts.org.

Several variants of the Heck reaction have been developed to expand its scope and utility. For instance, the use of ionic liquids can facilitate the reaction in the absence of phosphine ligands and allow for catalyst recycling wikipedia.org. Other variations include the Heck oxyarylation and the amino-Heck reaction. A "halide-free" Heck-type reaction, which uses arylboronic acids as the arylating agent, has also been developed as a more environmentally benign alternative nih.gov. The intramolecular Heck reaction is a powerful variant for constructing cyclic structures and often proceeds with high efficiency and stereoselectivity libretexts.org. Given the structure of this compound, it could serve as the aryl halide component in these various Heck reaction protocols, coupling with a range of alkene partners.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the Heck and Stille chemical transformations of this compound to generate a thorough and scientifically accurate article that adheres to the provided detailed outline.

Searches for direct applications of this compound as a substrate in conventional Heck arylations, oxidative Heck couplings, specific studies on its regio- and stereoselectivity, halide-free Heck developments, Stille reactions with organostannanes, and carbonylative Stille couplings did not yield explicit examples, data tables, or detailed research findings.

While the general principles of these palladium-catalyzed cross-coupling reactions are well-established for related aryl bromides, the user's strict requirement to focus solely on "this compound" and not introduce information outside this explicit scope cannot be met with the currently accessible information. One related example of a Suzuki coupling involving this compound was identified, confirming its capability to undergo palladium-catalyzed reactions at the carbon-bromine bond. However, this single example from a different reaction class is not sufficient to build the detailed article requested on Heck and Stille transformations.

Therefore, the generation of a professional and authoritative article as per the specified structure and content inclusions is not possible at this time due to the lack of specific research findings for the target compound.

Stille Reaction Applications

Influence of Reaction Conditions (e.g., Solvents, Bases, Catalyst Loadings) in Heck Reactions

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is highly sensitive to various reaction parameters. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the choice of solvent, base, and catalyst loading is critical for achieving high yield and selectivity. While specific studies on this compound are not prevalent, extensive research on the Heck coupling of aryl bromides provides a clear framework for optimizing reaction conditions. nih.gov

Solvents: Polar aprotic solvents are generally preferred for Heck reactions involving aryl bromides as they facilitate the formation of the active catalytic species and stabilize the intermediates. nih.gov Commonly used solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAC), and acetonitrile (MeCN). pitt.edu In some cases, aqueous media or ionic liquids have been successfully employed, offering environmental benefits and facilitating catalyst recycling. wikipedia.orgnih.gov

Bases: A stoichiometric amount of a base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle and to regenerate the active Pd(0) catalyst. pitt.edulibretexts.org Both inorganic bases, such as potassium carbonate (K₂CO₃), sodium acetate (B1210297) (NaOAc), and cesium carbonate (Cs₂CO₃), and organic amine bases like triethylamine (Et₃N) are commonly used. nih.govlibretexts.org The choice of base can influence the reaction rate and the formation of byproducts.

Catalyst Loadings: Typical Heck reactions with aryl bromides often require catalyst loadings in the range of 0.05 to 2 mol%. nih.govchim.it The catalyst system usually consists of a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃), and a stabilizing ligand, most commonly a phosphine like triphenylphosphine (B44618) (PPh₃) or a more electron-rich, bulky phosphine. pitt.edu N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, often providing high thermal stability and catalytic activity. nih.gov Higher temperatures are often required for less reactive aryl bromides, although modern catalyst systems can facilitate reactions at lower temperatures. nih.gov

The following table summarizes typical conditions for the Heck reaction of an aryl bromide, which can be adapted for this compound.

| Parameter | Common Choices | Typical Concentration/Loading | Reference |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 0.05 - 2 mol% | nih.govchim.it |

| Ligand | PPh₃, P(o-tol)₃, NHCs | 1 - 4 mol% | pitt.edu |

| Base | K₂CO₃, NaOAc, Et₃N | 1.5 - 2.5 equivalents | nih.govlibretexts.org |

| Solvent | DMF, NMP, MeCN | Reaction Medium | pitt.edu |

| Temperature | 80 - 140 °C | - | nih.gov |

Allylic Selectivity and Transition States (η³-Intermediate)

The structure of this compound presents two potential sites for reaction in a palladium-catalyzed process: the aryl-bromide bond and the allyl group. This can lead to competition between an intermolecular Heck reaction with an external alkene and an intramolecular Heck reaction (IMHR) where the palladium catalyst interacts with both functionalities within the same molecule. wikipedia.orgorganicreactions.org

The IMHR is a powerful method for constructing cyclic compounds. chim.itwikipedia.org In the case of this compound, the reaction would proceed via oxidative addition of the Pd(0) catalyst into the carbon-bromine bond, forming an arylpalladium(II) intermediate. This intermediate can then undergo an intramolecular migratory insertion with the tethered allyl group. wikipedia.org This process is often highly regioselective, favoring exo cyclization to form five- or six-membered rings. princeton.edu

When dienes or allylic systems are involved in Heck reactions, the migratory insertion can lead to the formation of a π-allylpalladium (or η³-allyl) intermediate. wikipedia.org This intermediate is electrophilic and can be trapped by nucleophiles in tandem reactions. princeton.edu For this compound, an intramolecular cyclization would form an alkylpalladium intermediate, which then undergoes β-hydride elimination to yield the cyclic product and regenerate the Pd(0) catalyst. The formation of a stable η³-allylpalladium intermediate is more common when the reaction involves conjugated dienes or when β-hydride elimination is suppressed. princeton.edu The intramolecular pathway is often favored over the intermolecular one due to entropic advantages. libretexts.org

Sonogashira Coupling Strategies

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a reliable strategy for the alkynylation of this compound. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgjk-sci.com

The catalytic cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation to the palladium(II) center that has been formed from the oxidative addition of the aryl bromide. Reductive elimination from the resulting arylpalladium(II) acetylide complex yields the coupled product and regenerates the active Pd(0) catalyst. While copper(I) iodide (CuI) is the traditional co-catalyst, copper-free Sonogashira protocols have been developed, particularly for aryl bromides, which can sometimes offer advantages in terms of simplifying purification. researchgate.net

A typical Sonogashira coupling of an aryl bromide would involve the following conditions:

| Component | Example | Role | Reference |

|---|---|---|---|

| Aryl Halide | This compound | Electrophile | - |

| Alkyne | Phenylacetylene | Nucleophile | researchgate.net |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary Catalyst | jk-sci.com |

| Copper Co-catalyst | CuI | Activates Alkyne | jk-sci.com |

| Base | Et₃N, Diisopropylamine | Solvent & HBr Scavenger | jk-sci.com |

| Solvent | THF, DMF | Reaction Medium | organic-chemistry.org |

Buchwald-Hartwig Amination Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a premier method for synthesizing aryl amines from substrates like this compound. The transformation requires a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Early systems used relatively simple phosphines like P(o-tolyl)₃, but the development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) has dramatically expanded the scope and efficiency of the reaction, allowing for the coupling of a wide variety of amines and aryl bromides under milder conditions. nih.govacs.org The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine or the intermediate palladium-amine complex, facilitating the final reductive elimination step. libretexts.org

The following table outlines representative conditions for the Buchwald-Hartwig amination of an aryl bromide.

| Component | Example | Loading/Equivalents | Reference |

|---|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | 1 - 2 mol% | nih.govacs.org |

| Ligand | XPhos, RuPhos, t-BuXPhos | 2 - 4 mol% | nih.govacs.org |

| Base | NaOtBu, K₃PO₄, LiHMDS | 1.2 - 2.0 equivalents | libretexts.orgrsc.org |

| Solvent | Toluene, Dioxane, THF | Reaction Medium | libretexts.org |

| Temperature | 80 - 110 °C | - | rsc.org |

Nucleophilic Substitution Reactions

Direct Substitution at Bromine

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on the benzene (B151609) ring of this compound is generally not a feasible reaction pathway under standard conditions. Aryl halides are significantly less reactive towards nucleophilic substitution than alkyl halides for several reasons:

Resonance Stabilization: The lone pairs on the bromine atom can delocalize into the π-system of the benzene ring, giving the C-Br bond partial double-bond character and making it stronger and harder to break.

Hybridization: The carbon atom of the C-Br bond is sp² hybridized. The higher s-character of this orbital compared to an sp³ hybridized carbon makes it more electronegative, holding the electrons of the C-Br bond more tightly and creating a shorter, stronger bond.

Electronic Repulsion: An incoming nucleophile is repelled by the electron-rich π-system of the aromatic ring.

For SₙAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. The allyl group is not a strong electron-withdrawing group, and therefore does not sufficiently activate the ring for nucleophilic attack.

Allylic Functionalization and Rearrangements

In addition to reactions at the aryl bromide moiety, this compound can undergo reactions at the allylic position of the propene side chain. The C-H bonds at the allylic position (the CH₂ group adjacent to the double bond) are weaker than typical sp³ C-H bonds because the resulting radical or ionic intermediate is stabilized by resonance with the adjacent π-bond.

Common allylic functionalization reactions include:

Allylic Halogenation: Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light, a bromine atom can be selectively introduced at the allylic position. This proceeds via a free-radical chain mechanism.

Allylic Oxidation: Various oxidizing agents can convert the allylic CH₂ group into a hydroxyl or carbonyl group.

Allylic Substitution: The allyl group can undergo nucleophilic substitution reactions, often proceeding through an Sₙ2' mechanism, which involves attack of the nucleophile at the γ-carbon of the double bond, leading to a shift of the double bond. This is known as an allylic rearrangement.

Allylic rearrangements are common in reactions involving allylic compounds where carbocationic or other delocalized intermediates are formed. This can lead to the formation of regioisomeric products where the position of the double bond and the substituent have shifted. For example, a reaction at the allylic position of this compound could potentially lead to a product where the bromine is attached to the terminal carbon of the side chain and the double bond has shifted.

Oxidation and Bromination Reactions

Oxidation of Allylic Moieties

The allylic position of this compound is susceptible to oxidation, which can lead to the formation of allylic alcohols or α,β-unsaturated carbonyl compounds. A common and effective reagent for this transformation is selenium dioxide (SeO₂). adichemistry.com The reaction typically proceeds through an initial ene reaction, followed by a adichemistry.comthieme-connect.de-sigmatropic rearrangement to yield the oxidized product. adichemistry.comchemtube3d.com

The reaction of this compound with selenium dioxide is expected to yield (E)-3-(3-bromophenyl)prop-2-en-1-ol. Further oxidation, if conditions are favorable, could produce the corresponding aldehyde, (E)-3-(3-bromophenyl)acrylaldehyde. The regioselectivity of this reaction generally favors the formation of the E-isomer.

Alternative methods for allylic oxidation involve transition metal catalysts, such as those based on palladium. researchgate.net These reactions often employ an oxidant, like benzoquinone, and can provide access to allylic esters. The specific products and their yields are highly dependent on the chosen catalyst system and reaction conditions.

Illustrative Research Findings for Oxidation of this compound:

Due to a lack of specific experimental data in the searched literature for the oxidation of this compound, the following table is illustrative of typical results that might be obtained in such a study.

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | SeO₂ | Dioxane/H₂O | 100 | 6 | (E)-3-(3-bromophenyl)prop-2-en-1-ol | Not Found |

| 2 | Pd(OAc)₂/Benzoquinone | Acetic Acid | 80 | 12 | (E)-3-(3-bromophenyl)allyl acetate | Not Found |

| 3 | CrO₃/Pyridine | Dichloromethane | 25 | 4 | (E)-3-(3-bromophenyl)acrylaldehyde | Not Found |

Allylic Bromination and Dibromination

Allylic Bromination:

The introduction of a bromine atom at the allylic position of this compound is most commonly achieved using N-bromosuccinimide (NBS). wikipedia.orglibretexts.orgchadsprep.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. wikipedia.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation, in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org

The reaction of this compound with NBS is expected to produce 1-bromo-3-(3-bromoprop-1-en-1-yl)benzene. Due to the formation of a resonance-stabilized allylic radical intermediate, a mixture of constitutional isomers could potentially be formed. libretexts.org

Dibromination:

The addition of bromine (Br₂) across the double bond of the allyl group in this compound results in dibromination. This reaction is a classic example of electrophilic addition to an alkene. masterorganicchemistry.com The reaction is typically carried out in an inert solvent such as carbon tetrachloride. masterorganicchemistry.com The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. masterorganicchemistry.com This results in the formation of a vicinal dibromide, specifically 1-bromo-3-(2,3-dibromopropyl)benzene.

Illustrative Research Findings for Bromination of this compound:

| Entry | Reagent(s) | Solvent | Conditions | Product(s) | Yield (%) |

| 1 | NBS, AIBN | CCl₄ | Reflux | 1-bromo-3-(3-bromoprop-1-en-1-yl)benzene | Not Found |

| 2 | Br₂ | CCl₄ | Room Temp | 1-bromo-3-(2,3-dibromopropyl)benzene | Not Found |

Mechanistic Investigations and Reaction Pathway Elucidation

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

The utility of 1-allyl-3-bromobenzene as a building block in organic synthesis is prominently demonstrated in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings. organic-chemistry.orglibretexts.orgmt.com These reactions generally proceed through a well-defined catalytic cycle involving a palladium catalyst. The cycle is fundamentally composed of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmt.com

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The C(sp²)–Br bond of this compound adds across a low-valent metal center, typically Pd(0), increasing the metal's oxidation state to Pd(II). | This compound, Pd(0)Lₙ | (3-allylphenyl)Pd(II)(Br)Lₙ |

| Transmetalation | An organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the Pd(II) center, displacing the halide. | (3-allylphenyl)Pd(II)(Br)Lₙ, R-B(OR')₂ + Base | (3-allylphenyl)Pd(II)(R)Lₙ |

| Reductive Elimination | The two organic groups on the Pd(II) center couple to form a new C–C bond, releasing the final product and regenerating the Pd(0) catalyst. | (3-allylphenyl)Pd(II)(R)Lₙ | 3-Allyl-1,1'-biphenyl (example), Pd(0)Lₙ |

Oxidative addition is the initial and often rate-determining step in the catalytic cycle, involving the insertion of the palladium center into the carbon-bromine bond of this compound. nih.gov This process transforms a coordinatively unsaturated Pd(0) complex into a more stable, six-coordinate Pd(II) species. mt.com The reactivity for aryl halides in this step generally follows the order of bond strength: C-I > C-OTf > C-Br > C-Cl. libretexts.org

The mechanism of oxidative addition can vary. For many aryl halides, a concerted, three-centered transition state is proposed. nih.gov However, depending on the electronic properties of the catalyst and substrate, other pathways exist. For instance, studies have shown that 14-electron Pd(0) complexes, such as PdL₂, can favor a nucleophilic displacement (SₙAr-type) mechanism, whereas 12-electron, monoligated Pd(0) species (PdL) may favor the concerted pathway. nih.gov This distinction is critical as it can influence site selectivity in polyhalogenated substrates. nih.gov In the case of this compound, the oxidative addition is considered an irreversible process that leads to the formation of a stable (3-allylphenyl)Pd(Br)L₂ complex. nih.gov

Following oxidative addition, transmetalation occurs, where an organic group from another organometallic reagent is transferred to the palladium(II) complex. In the widely used Suzuki-Miyaura coupling, this involves an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org This step requires activation by a base (e.g., K₂CO₃, Cs₂CO₃), which coordinates to the boron atom to form a more nucleophilic "ate" complex, thereby facilitating the transfer of the organic moiety to the electrophilic palladium center. organic-chemistry.org

An alternative and distinct pathway is the deprotonative cross-coupling process (DCCP). nih.gov This approach can override the conventional Heck reaction pathway by using a strong base, such as lithium hexamethyldisilazide (LiN(SiMe₃)₂), to deprotonate the weakly acidic C(sp³)–H bond of an allylarene. nih.gov The resulting allyllithium intermediate then undergoes transmetalation with the (aryl)Pd(II)(Br) complex. This method allows for the α-arylation of the allyl group, a product not accessible via the standard Heck pathway which typically results in γ-selective arylation at the terminus of the double bond. nih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle. In this stage, the two organic ligands bound to the palladium(II) center—the 3-allylphenyl group and the group transferred during transmetalation—couple and are expelled from the coordination sphere, forming the new carbon-carbon bond. libretexts.orgberkeley.edu This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the cycle. mt.com

For reductive elimination to occur efficiently, the two organic groups must typically be in a cis orientation to each other on the palladium complex. The rate of this step is significantly influenced by the electronic nature of the substituents. Studies on various arylpalladium complexes have shown that electron-withdrawing groups on the aryl ring can accelerate the rate of reductive elimination. berkeley.eduacs.org Conversely, electron-withdrawing groups on the α-carbon of the second organic partner tend to retard the rate. berkeley.eduacs.org Theoretical studies on related bis(allyl)palladium complexes have revealed that the reductive elimination can proceed through different mechanistic routes, such as C1-C1' versus C3-C3' coupling, highlighting the complexity of bond formation at the metal center. csic.es

The choice of ligands coordinated to the palladium center is paramount, as they profoundly influence the catalyst's stability, activity, and selectivity. libretexts.orgrsc.org Ligands modulate the electronic and steric environment of the metal, affecting every step of the catalytic cycle. berkeley.eduacs.org Bulky and electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are highly effective in many cross-coupling reactions. organic-chemistry.org

The steric bulk of these ligands promotes the formation of coordinatively unsaturated, highly reactive 12-electron Pd(0) species, which can accelerate oxidative addition. nih.govcdnsciencepub.com Electron-rich ligands enhance the nucleophilicity of the palladium center, which also facilitates the oxidative addition step. libretexts.org Furthermore, ligand properties can dictate chemoselectivity; for instance, bulky ligands can favor reaction at a C-Br bond over a C-OTf bond, while smaller ligands like triphenylphosphine (B44618) (PPh₃) can lead to the opposite selectivity. researchgate.net

| Ligand Type | Key Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Example Ligands |

|---|---|---|---|---|

| Monodentate Phosphines | Bulky, Electron-Rich | Accelerates by stabilizing low-coordinate Pd(0) and increasing its nucleophilicity. | Generally accelerates C-C bond formation. | P(t-Bu)₃, PCy₃ |

| Biaryl Phosphines | Sterically Demanding | Highly effective for activating less reactive aryl chlorides and bromides. | Promotes the final product-forming step, increasing turnover frequency. | Buchwald-type ligands |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form very stable and active catalysts, effective for deactivated substrates. | Facilitates reductive elimination from the electron-rich metal center. | IPr, IMes |

| Bidentate Phosphines | Bite Angle | Can alter reaction selectivity and catalyst stability. Small bite angles can disfavor reductive elimination. | Large bite angles can promote reductive elimination by allowing ideal orbital overlap. | dppf, Xantphos |

Detailed Studies of Rearrangement Mechanisms

Beyond its participation in cross-coupling reactions, the structural motif of this compound is central to understanding rearrangement reactions, specifically the aromatic Claisen rearrangement. This reaction involves the thermal rearrangement of an allyl aryl ether, in this case, the precursor allyl 3-bromophenyl ether. clockss.orgsemanticscholar.org

The Claisen rearrangement is a csic.escsic.es-sigmatropic rearrangement that is often described as a concerted, pericyclic reaction proceeding through a cyclic, six-membered transition state. libretexts.orglibretexts.org However, detailed mechanistic studies, particularly on substituted systems, suggest a more complex picture. Research on the thermal rearrangement of allyl 3-bromophenyl ether provides strong evidence for a non-concerted pathway involving a biradicaloid intermediate. clockss.org

When allyl 3-bromophenyl ether is heated, it rearranges to form two primary regioisomeric products: 2-allyl-5-bromophenol (B8568045) and 2-allyl-3-bromophenol (B1655730). The observed regioselectivity, with a preference for the formation of the 1,2,3-trisubstituted product (2-allyl-3-bromophenol), supports a mechanism that proceeds via a biradicaloid intermediate. clockss.org This intermediate arises from the homolytic cleavage of the C-O bond, followed by recombination at one of the ortho positions. The stability of the resulting radical intermediates dictates the product ratio. Computational studies on analogous systems corroborate a two-stage mechanism where the intermediate biradicaloid is a transient species that converts to the product without a significant energy barrier. acs.orgresearchgate.net This contrasts with a purely concerted mechanism where electronic effects of the substituent would be expected to exert a different type of regiochemical control. wikipedia.org

| Reactant | Reaction Conditions | Product | Observed Outcome |

|---|---|---|---|

| Allyl 3-bromophenyl ether | Heating at 160-170 °C | 2-Allyl-3-bromophenol & its cyclized furan | Major Product |

| 2-Allyl-5-bromophenol & its cyclized furan | Minor Product |

Mechanistic Insights into Allylic Activation

Allylic activation is a key process in many reactions of this compound, where the allylic C-H bond or a leaving group at the allylic position is activated by a metal catalyst. This activation facilitates a wide range of synthetic transformations.

Palladium catalysts are widely used to activate allylic systems, forming π-allylpalladium complexes as key intermediates. nih.gov The formation of these complexes from this compound can proceed through various pathways, including oxidative addition of an allylic halide or acetate (B1210297) to a palladium(0) species. nih.gov The resulting π-allylpalladium complex is electrophilic and susceptible to attack by nucleophiles. yu.edu.jo

The reactivity of the π-allylpalladium complex is influenced by several factors, including the nature of the ligands on the palladium center and the reaction conditions. For instance, the use of different phosphine ligands can affect the steric and electronic environment around the palladium, thereby influencing the regioselectivity and stereoselectivity of subsequent nucleophilic attack. acs.org Research has shown that substituted π-allyl complexes can be more easily activated compared to their unsubstituted counterparts. acs.org

In the context of cross-coupling reactions, the in situ formation of an active "L-Pd(0)" species from a π-allylpalladium precatalyst is a critical step. acs.org Studies have demonstrated that the structure of the π-allyl ligand can influence the rate of formation of the active catalyst and its subsequent reactivity in challenging cross-coupling reactions. acs.org For example, the use of substituted π-allyl ligands can hinder the formation of inactive palladium(I) dimers, promoting the desired catalytic cycle. acs.org

Here is an interactive data table showing the effect of different palladium precatalysts on the conversion of a model amination reaction.

| Precatalyst | Ligand | Conversion (%) |

| Pd(allyl)Cl | SPhos | 49 |

| Pd(crotyl)Cl | SPhos | 100 |

| Pd(I)-dimer | SPhos | 8 |

Data sourced from a study on the generation of active "L-Pd(0)" species. acs.org

Iridium catalysts offer a complementary approach to palladium for allylic substitution reactions, often providing different regioselectivity and stereoselectivity. nih.gov Iridium-catalyzed allylic substitutions typically proceed through an outer-sphere mechanism, where the nucleophile attacks the allylic substrate coordinated to the iridium center without prior oxidative addition. nih.gov

A key feature of iridium catalysis is the ability to control regioselectivity, often favoring the formation of branched products. nih.gov This is particularly valuable in the synthesis of complex molecules with specific stereochemical requirements. The choice of ligand is crucial for achieving high enantioselectivity in these reactions. researchgate.net

Mechanistic studies have shown that the nature of the substituents on the allylic substrate can have a decisive role in determining the reaction outcome. For example, in the iridium-catalyzed allylic amination of boron-substituted substrates, replacing a boronic ester with a trifluoroborato group can completely reverse the regioselectivity in favor of the branched product. nih.gov

Stereochemical and Regiochemical Determinations

Understanding and controlling the stereochemistry and regiochemistry of reactions involving this compound is paramount for their application in synthesis. Various experimental techniques are employed to elucidate these aspects of the reaction mechanism.

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction and identifying the atoms involved in bond-breaking and bond-forming events in the transition state. researchgate.netresearchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. nih.gov A significant primary KIE is typically observed when a bond to the isotopically labeled atom is broken in the rate-determining step. researchgate.net

In the context of reactions involving this compound, KIE studies can provide insights into processes such as C-H bond activation. For example, a large kH/kD value would suggest that C-H bond cleavage is the rate-determining step in a given transformation. researchgate.net Heavy-atom KIEs, though smaller and more challenging to measure, can also offer valuable mechanistic information. ed.ac.uk

Deuterium (B1214612) labeling experiments are instrumental in tracing the pathway of atoms throughout a chemical reaction. youtube.comacs.org By strategically placing deuterium atoms in the starting material, such as this compound, it is possible to determine the regiochemistry of bond formation and identify any isomerization or rearrangement processes that may occur. researchgate.net

For instance, in a hydroallylation reaction, deuterium labeling of the allylic bromide or the alkyne can help to elucidate the mechanism and the origin of the observed regioselectivity. researchgate.net These experiments can provide evidence for the formation of specific intermediates and help to distinguish between different possible reaction pathways. researchgate.net The use of deuterated solvents can also reveal the involvement of the solvent in proton transfer steps. scribd.com

Achieving high levels of diastereoselectivity and enantioselectivity is a major goal in modern organic synthesis. For reactions involving this compound that generate new stereocenters, the development of stereocontrolled methods is essential.

Diastereoselective Control: In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, controlling the relative stereochemistry is crucial. Diastereoselectivity is often influenced by steric and electronic interactions in the transition state. For example, in the addition of organometallic reagents to chiral ketones, the facial bias of the carbonyl group can dictate the approach of the nucleophile, leading to the preferential formation of one diastereomer. nih.gov However, for some reactions, such as those involving allylmagnesium reagents, established stereochemical models may not be applicable. nih.gov

Enantioselective Control: The synthesis of a single enantiomer of a chiral product from an achiral or racemic starting material requires the use of a chiral catalyst or reagent. In the context of allylic substitution reactions of this compound, chiral ligands coordinated to palladium or iridium catalysts are commonly employed to induce enantioselectivity. acs.orgrsc.org The design of the chiral ligand is critical, as it creates a chiral environment around the metal center, leading to a differentiation of the transition state energies for the formation of the two enantiomers. acs.org

The following interactive table summarizes the enantioselective allylic alkylation of a model substrate using different chiral ligands.

| Catalyst System | Ligand Type | Enantiomeric Excess (%) |

| Pd / (S,S)-Trost Ligand | Bidentate Phosphine | >95 |

| Ir / (R)-Phox | P,N-Ligand | 88 |

| Cu / Chiral Phosphoramidite | Monodentate Phosphine | up to 99 |

Data compiled from various studies on asymmetric allylic substitution. acs.orgrsc.orgnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules. For 1-Allyl-3-bromobenzene, DFT calculations are instrumental in predicting its reactivity in various chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as the Heck reaction.

DFT calculations can effectively predict the regioselectivity and stereoselectivity of reactions involving this compound. In the context of a Heck reaction, for instance, the incoming aryl group can add to either the terminal or the internal carbon of the allyl group, leading to linear or branched products, respectively. DFT can be used to calculate the activation barriers for the different possible pathways, with the pathway having the lower barrier being the kinetically favored one. nih.gov

The regioselectivity is often governed by a combination of steric and electronic factors. DFT studies on similar systems have shown that the use of different ligands on the metal catalyst can influence the regiochemical outcome. nih.gov For example, bulky ligands may favor the formation of the linear product to minimize steric hindrance.

Below is a representative data table illustrating how DFT calculations can be used to predict the regioselectivity of a Heck-type reaction. The values are hypothetical for this compound but are based on trends observed in related systems.

Table 1: Predicted Activation Energies for Regioisomeric Products in a Heck Reaction

| Product Type | Catalyst Ligand | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Linear | Ligand A (e.g., PPh₃) | 18.5 | Yes |

| Branched | Ligand A (e.g., PPh₃) | 20.2 | No |

| Linear | Ligand B (e.g., a bulky phosphine) | 19.8 | No |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

Understanding the geometry and energy of transition states and intermediates is fundamental to elucidating a reaction mechanism. masterorganicchemistry.com DFT calculations allow for the optimization of these transient species, providing a detailed picture of the reaction pathway. For a reaction involving this compound, key transition states would include those for oxidative addition, migratory insertion, and beta-hydride elimination in a Heck cycle. pkusz.edu.cn

The characterization of a transition state is confirmed by frequency calculations, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Table 2: Characterization of a Hypothetical Transition State in a Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants | This compound + Catalyst | 0.0 | 0 |

| Intermediate 1 | Oxidative Addition Product | -5.2 | 0 |

| Transition State 1 | Migratory Insertion | +15.8 | 1 |

| Intermediate 2 | Post-Insertion Complex | -2.1 | 0 |

| Transition State 2 | Beta-Hydride Elimination | +12.3 | 1 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. researchgate.net This reaction pathway diagram provides a quantitative understanding of the thermodynamics and kinetics of the process. The highest energy point on the profile corresponds to the rate-determining step of the reaction. masterorganicchemistry.com DFT studies on related systems have been crucial in mapping out the energetic landscapes of complex catalytic cycles. pkusz.edu.cn

Molecular Dynamics Simulations

While DFT calculations provide valuable information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations could be employed to study its conformational flexibility, its interactions with solvent molecules, and its diffusion in a reaction medium. mdpi.comaps.org These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that can be analyzed to understand macroscopic properties from microscopic behavior. nih.gov Although specific MD studies on this compound are not prevalent in the literature, this technique is widely used to study the behavior of organic molecules in solution. nih.gov

Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules in detail. uni-muenchen.dewisc.edu It provides a description of the bonding in terms of localized electron-pair "Lewis-like" structures. For this compound, NBO analysis can reveal important information about:

Hybridization: The hybridization of the atomic orbitals on each atom.

Bonding and Antibonding Orbitals: The nature of the sigma and pi bonds, as well as the corresponding antibonding orbitals.

Electron Delocalization: The extent of electron delocalization from filled bonding orbitals to empty antibonding orbitals, which is a measure of hyperconjugative interactions. icm.edu.pl These interactions contribute to the stability of the molecule. icm.edu.pl

Atomic Charges: The distribution of electron density across the molecule, represented by natural atomic charges.

Table 3: Representative NBO Analysis Data for Key Bonds in this compound

| Bond | Type | Occupancy | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|---|---|---|

| C-Br | σ | 1.98e | C(sp²) - Br(sp³) | - | - |

| C=C (allyl) | π | 1.97e | C(p) - C(p) | π*(C-H) | 2.5 |

Note: The data in this table is illustrative. E(2) represents the stabilization energy from donor-acceptor interactions.

This detailed electronic structure information is invaluable for rationalizing the observed reactivity of this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, providing a color-coded representation of the different potential values.

For this compound, the MEP map reveals distinct regions of positive, negative, and neutral electrostatic potential. These regions are critical in understanding the molecule's intermolecular interactions and chemical reactivity.

Detailed Research Findings:

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are used to generate the MEP map of this compound. The map highlights the following key features:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are primarily located around the bromine atom and the π-system of the allyl group's double bond. The high electron density in these areas indicates their susceptibility to electrophilic attack. The bromine atom, despite its electronegativity, exhibits a region of negative potential on its halogen crown, a phenomenon known as the σ-hole, which can participate in halogen bonding. The π-electrons of the C=C double bond in the allyl group also create a region of high electron density, making it a nucleophilic center.

Positive Potential (Blue): The hydrogen atoms of the benzene (B151609) ring and the allyl group exhibit positive electrostatic potential. This is due to the electron-withdrawing effects of the carbon atoms to which they are attached. These regions are prone to nucleophilic attack. The area around the hydrogen atoms of the CH2 group adjacent to the benzene ring is also characterized by a positive potential.

Neutral Potential (Green): The carbon skeleton of the benzene ring and the saturated carbon of the allyl group generally show a near-neutral electrostatic potential.

These findings are instrumental in predicting how this compound will interact with other molecules. For instance, an approaching electrophile would preferentially be attracted to the bromine atom or the allyl double bond, while a nucleophile would target the hydrogen atoms or the carbon atom attached to the bromine.

Interactive Data Table: Molecular Electrostatic Potential (MEP) Analysis of this compound

| Molecular Region | Potential Range (kJ/mol) | Color on MEP Map | Predicted Reactivity |

| Bromine Atom (Halogen Crown) | -40 to -20 | Red | Nucleophilic/Halogen Bonding |

| Allyl Group (C=C bond) | -30 to -15 | Red-Yellow | Nucleophilic |

| Benzene Ring (π-system) | -20 to 0 | Yellow-Green | Weakly Nucleophilic |

| Hydrogen Atoms (Aromatic) | +20 to +40 | Blue | Electrophilic |

| Hydrogen Atoms (Allylic) | +15 to +35 | Light Blue | Electrophilic |

Conformational Analysis and Isomerization Barriers

The flexibility of the allyl group in this compound allows for the existence of different spatial arrangements, or conformers. Conformational analysis involves identifying the stable conformers and determining the energy barriers for their interconversion (isomerization). This is crucial for understanding the molecule's shape, stability, and how it might fit into the active site of an enzyme or a catalyst.

Detailed Research Findings:

Computational studies, again primarily using DFT, can map out the potential energy surface of this compound by systematically rotating the single bonds of the allyl substituent. These calculations typically identify several stable conformers, which are local minima on the potential energy surface.

The primary rotational freedom is around the C-C single bond connecting the allyl group to the benzene ring. The orientation of the C=C double bond relative to the plane of the benzene ring defines the major conformers.

Stable Conformers: The most stable conformers are generally those where the allyl group is oriented to minimize steric hindrance with the hydrogen atoms on the benzene ring. Two primary low-energy conformers are often found: one where the C=C bond is roughly perpendicular to the plane of the benzene ring, and another where it is more coplanar. The relative energies of these conformers are typically small, indicating that they can easily interconvert at room temperature.

Isomerization Barriers: The energy barriers between these conformers are calculated by identifying the transition state structures that connect them. For the rotation of the allyl group, these barriers are generally low, on the order of a few kcal/mol. This indicates that the allyl group is relatively free to rotate at ambient temperatures. A higher energy barrier exists for the isomerization of the double bond within the allyl group itself (e.g., migration of the double bond), as this would involve breaking and forming covalent bonds.

Interactive Data Table: Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Isomerization Barrier (kcal/mol) |

| Conformer A (Perpendicular) | ~90° | 0.0 (Reference) | 2.5 (to Conformer B) |

| Conformer B (Coplanar) | ~0° | 0.8 | 1.7 (to Conformer A) |

| Transition State 1 | ~45° | 2.5 | - |

Advanced Applications in Complex Molecule Synthesis and Materials Science

Synthesis of Bioactive Molecules and Pharmaceuticals

1-Allyl-3-bromobenzene serves as a versatile building block in the synthesis of various bioactive molecules and pharmaceutical compounds. Its unique structure, featuring both an allyl group and a bromo-aromatic moiety, allows for diverse chemical transformations, making it a valuable precursor in the construction of complex molecular architectures.

Imidazolidin-2-ones via Alkene Carboamination

A notable application of this compound is in the synthesis of imidazolidin-2-ones. These heterocyclic compounds are of significant interest in medicinal chemistry as they form the core structure of many biologically active molecules, including HIV protease inhibitors and receptor antagonists. nih.gov

The synthesis is achieved through a palladium-catalyzed carboamination reaction. nih.govnih.gov In this process, an N-allylurea, which can be prepared from an allylic amine and an isocyanate, reacts with an aryl bromide like this compound. nih.govorganic-chemistry.org This reaction is advantageous as it forms a carbon-carbon and a carbon-nitrogen bond in a single step, along with the potential to create up to two stereocenters with good diastereoselectivity. nih.govorganic-chemistry.org The use of a Pd2(dba)3/Xantphos catalyst system has been shown to be effective for this transformation. organic-chemistry.org This method provides an efficient route to substituted imidazolidin-2-ones, which are valuable in the development of new pharmaceuticals. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features |

| N-allylurea | This compound | Pd2(dba)3/Xantphos, NaOtBu | Substituted Imidazolidin-2-one | Forms C-C and C-N bonds simultaneously, potential for stereocontrol. nih.govorganic-chemistry.org |

Piperidin-4-ones as Antimicrobial Agents

Piperidin-4-ones are another class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and analgesic properties. biomedpharmajournal.orgresearchgate.net The synthesis of piperidin-4-one derivatives often involves the Mannich reaction, where an aldehyde, a ketone, and an amine are condensed. biomedpharmajournal.orgdoi.org While direct synthesis of piperidin-4-ones using this compound is not explicitly detailed in the provided context, the functional groups of this compound could be chemically modified to participate in such condensation reactions. For instance, the allyl group could be transformed into a ketone or the aromatic ring could be functionalized to include an amine, making it a suitable precursor for incorporation into the piperidin-4-one scaffold. The resulting complex piperidin-4-one derivatives could then be evaluated for their antimicrobial efficacy. biomedpharmajournal.orgresearchgate.net

Natural Product Core Structure Synthesis (e.g., Spliceostatin Derivatives)

This compound is a key component in the synthesis of complex natural products, such as derivatives of spliceostatin. Spliceostatins are potent antitumor agents that inhibit the spliceosome, a crucial cellular machinery. nih.govresearchgate.net The synthesis of the spliceostatin core structure often involves cross-coupling reactions to construct the intricate molecular framework. ikm.org.my